molecular formula C20H14FN3O3 B6549350 N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 1040638-66-1

N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B6549350
CAS No.: 1040638-66-1
M. Wt: 363.3 g/mol
InChI Key: QOGNPAIYCCOSPX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains an indole and an oxazole ring. Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Oxazole is a five-membered ring containing an oxygen atom and a nitrogen atom .


Molecular Structure Analysis

The compound has an indole and an oxazole ring which are aromatic heterocycles. Aromaticity is a property of cyclic (ring-shaped), planar (flat) structures with a ring of resonance bonds that gives increased stability compared to other geometric or connective arrangements with the same set of atoms .


Chemical Reactions Analysis

Indole compounds are known to undergo electrophilic substitution, mainly at position 3, which is the most nucleophilic . Oxazoles can participate in a variety of reactions including ring-opening, electrophilic substitution, and cross-coupling reactions .

Mechanism of Action

The biological activity of indole derivatives can vary widely and depends on the functional groups attached to the indole nucleus. They have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Future Directions

Indole derivatives are a focus of ongoing research due to their wide range of biological activities and their presence in many natural products . Future research may explore the potential biological activities of this specific compound or similar derivatives.

Properties

IUPAC Name

N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O3/c21-16-7-3-1-6-14(16)18-9-12(24-27-18)10-23-20(26)19(25)15-11-22-17-8-4-2-5-13(15)17/h1-9,11,22H,10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGNPAIYCCOSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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